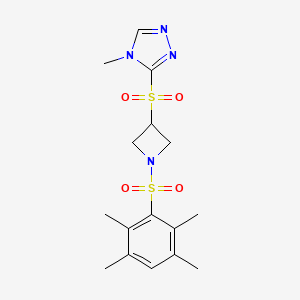

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate” is a chemical compound with the molecular formula C14H17NO2 . It is also known by its CAS number 71043-64-6 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C14H17NO2 . Unfortunately, the specific details about the molecular structure are not available in the search results.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the condensation of aniline with acetone . This reaction is facilitated by heterogeneous catalysis, using metal-exchanged tungstophosphoric acid (TPA) supported on γ-Al2O3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C14H17NO2) and its CAS number (71043-64-6) . Unfortunately, the specific details about the physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Antibacterial Activity

Research has demonstrated the synthesis of derivatives of 1,2-dihydroquinoline, which includes 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate, showing promising antibacterial activity against both gram-positive and gram-negative bacteria. The synthesis process involved spectral data and elemental analysis to characterize these compounds, indicating their potential in developing new antibacterial agents (Sri et al., 2014).

Antitrypanosomal Activity

This compound has been evaluated for its antitrypanosomal activity, showing significant in vitro efficacy against Trypanosoma brucei rhodesiense. Derivatives of this compound have demonstrated nanomolar IC50 values and high selectivity indexes, indicating their potential as trypanocidal agents. One particular study highlighted a derivative's ability to extend the lifespan of T. b. brucei-infected mice, suggesting its potential application in treating human African trypanosomiasis (Fotie et al., 2010).

Catalytic Synthesis

The compound has been used in the synthesis of 1,2-dihydroquinoline derivatives via catalytic reactions. One study described a mild and efficient process for synthesizing 2,2,4-trimethyl-1,2-dihydroquinolines using ytterbium(III) triflate as a catalyst in ionic liquids, highlighting the environmentally friendly nature of this method due to the ease of catalyst recovery and reuse (Li et al., 2006).

Environmental Impact and Material Science

Interestingly, this compound was identified as a cause for the blue discoloration of prehistoric lithic artifacts stored in a museum, attributed to its degradation from rubber stabilizers used in storage materials. This discovery underlines the compound's unexpected interactions and effects on cultural heritage materials, providing a unique insight into the challenges of materials science and conservation (Tapparo et al., 2011).

Direcciones Futuras

The future directions for the research and development of “2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate” and its derivatives could include the development of more efficient and less hazardous synthesis methods . Additionally, further exploration of their pharmacological properties could lead to new therapeutic applications .

Mecanismo De Acción

Target of Action

It’s known that dihydroquinolines and their derivatives, which include this compound, have a wide array of pharmacological properties, including antibacterial, antidiabetic, antimalarial, and anti-inflammatory effects .

Mode of Action

It’s known that dihydroquinolines and their derivatives can act as lipid peroxidation inhibitors, and progesterone agonists and antagonists .

Biochemical Pathways

Given its pharmacological properties, it can be inferred that it may interact with various biochemical pathways related to inflammation, diabetes, malaria, and bacterial infections .

Result of Action

Given its pharmacological properties, it can be inferred that it may have a protective effect against various conditions such as bacterial infections, diabetes, malaria, and inflammation .

Propiedades

IUPAC Name |

(2,2,4-trimethyl-1H-quinolin-6-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-9-8-14(3,4)15-13-6-5-11(7-12(9)13)17-10(2)16/h5-8,15H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPJYLYRJOHRGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(trifluoromethoxy)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2396528.png)

![N-(4-methylbenzyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2396540.png)

![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl]-2,2-dimethylpiperazine-1-carboxylate](/img/structure/B2396542.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2396548.png)